Barium formate
Overview
Description
Barium formate is an inorganic compound with the chemical formula Ba(HCOO)₂. It is the barium salt of formic acid and appears as a white crystalline solid. This compound is known for its solubility in water and its use in various industrial applications, including as a precursor for other barium compounds and in the production of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium formate can be synthesized through the reaction of barium hydroxide with formic acid. The reaction is as follows: [ \text{Ba(OH)}_2 + 2\text{HCOOH} \rightarrow \text{Ba(HCOO)}_2 + 2\text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting barium carbonate with formic acid. The reaction is as follows: [ \text{BaCO}_3 + 2\text{HCOOH} \rightarrow \text{Ba(HCOO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This method is preferred due to the availability and low cost of barium carbonate.
Chemical Reactions Analysis
Types of Reactions: Barium formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce barium carbonate and carbon dioxide. [ \text{Ba(HCOO)}_2 + \text{O}_2 \rightarrow \text{BaCO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Thermal Decomposition: Upon heating, this compound decomposes to form barium carbonate, carbon monoxide, and hydrogen. [ \text{Ba(HCOO)}_2 \rightarrow \text{BaCO}_3 + \text{CO} + \text{H}_2 ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can be used as oxidizing agents for the oxidation of this compound.
Thermal Conditions: Thermal decomposition typically occurs at elevated temperatures, around 300-400°C.
Major Products Formed:
Oxidation: Barium carbonate, carbon dioxide, and water.
Thermal Decomposition: Barium carbonate, carbon monoxide, and hydrogen.
Scientific Research Applications
Barium formate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: this compound is used in biological research to study the effects of barium ions on biological systems.
Industry: this compound is used in the production of specialty chemicals, as a corrosion inhibitor, and in the manufacturing of explosives.
Mechanism of Action
The mechanism of action of barium formate involves the release of barium ions (Ba²⁺) in aqueous solutions. These ions can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Barium ions can inhibit certain enzymes by binding to their active sites.
Ion Channel Modulation: Barium ions can block potassium channels, affecting cellular ion balance and signaling.
Radiopacity: In medical imaging, this compound enhances the contrast of images by absorbing X-rays due to the high atomic number of barium.
Comparison with Similar Compounds
Barium formate can be compared with other metal formates, such as:
Sodium Formate (NaHCOO): Sodium formate is more soluble in water and is commonly used in de-icing and as a buffering agent.
Calcium Formate (Ca(HCOO)₂): Calcium formate is used as a feed additive and in concrete additives. It has similar properties to this compound but is less toxic.
Magnesium Formate (Mg(HCOO)₂): Magnesium formate is used in the production of magnesium metal and as a de-icing agent. It is more soluble in water compared to this compound.
Uniqueness of this compound: this compound is unique due to its high radiopacity, making it useful in medical imaging applications. Additionally, its ability to release barium ions makes it valuable in various chemical and biological research applications.
Properties
IUPAC Name |
barium(2+);diformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Ba/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFOSWFWQAUFFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(CHO2)2, C2H2BaO4 | |
Record name | barium formate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202440 | |
Record name | Barium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-43-5 | |
Record name | Barium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium diformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BARIUM FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05JCC9F7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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